![molecular formula C22H17NO3 B2783045 6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-28-9](/img/structure/B2783045.png)

6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

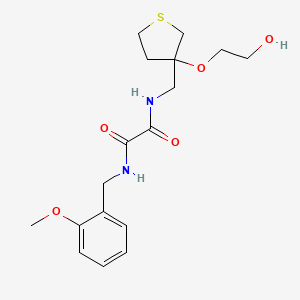

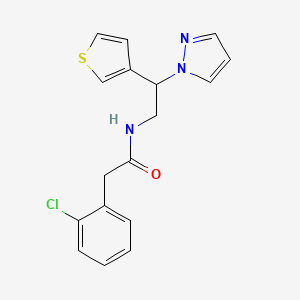

The compound “6-(2-Methoxy-5-methylphenyl)benzodbenzazepine-5,7-dione” is a complex organic molecule. It contains a benzazepine ring, which is a seven-membered cyclic structure with one nitrogen atom. It also has a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzazepine ring. The methoxy and methyl groups would add to this complexity. The presence of the dione (two carbonyl groups) could potentially form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of benzazepine derivatives, demonstrating their potential in medicinal chemistry. For example, Guzikowski et al. (1997) detailed the synthesis of racemic tetrahydrobenzazepine diones as antagonists of NMDA and AMPA receptors, utilizing a Schmidt reaction followed by demethylation for synthesis. This process highlights the chemical flexibility and utility of benzazepine cores in generating compounds with significant pharmacological profiles (Guzikowski et al., 1997).

Pharmacological Applications

The pharmacological exploration of benzazepine derivatives has identified them as potential antagonists for NMDA and AMPA receptors, indicating their relevance in neuropharmacology. The study by Guzikowski et al. identified specific analogs with potent antagonist activities, demonstrating the therapeutic potential of such compounds in neurological disorders (Guzikowski et al., 1997).

Methodological Advancements

Research by Ikemoto et al. (2005) on a related benzazepine compound outlined a practical synthesis method for an orally active CCR5 antagonist, showcasing the versatility of benzazepine scaffolds in drug development. This work exemplifies how modifications to the benzazepine structure can yield compounds with specific biological activities, offering insights into methodological approaches that could potentially apply to the synthesis and development of 6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione derivatives (Ikemoto et al., 2005).

Properties

IUPAC Name |

6-(2-methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-14-11-12-20(26-2)19(13-14)23-21(24)17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(23)25/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZNKRADGAIYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-(2-Methyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2782964.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)

![4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782971.png)

![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)